molecular formula C13H8BrNO B1385924 2-(3-Bromophenoxy)benzonitrile CAS No. 1020922-43-3

2-(3-Bromophenoxy)benzonitrile

Cat. No.: B1385924
CAS No.: 1020922-43-3
M. Wt: 274.11 g/mol
InChI Key: IKDLXUAFDWJHJL-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)benzonitrile is an organic compound characterized by a bromophenoxy group attached to a benzonitrile moiety

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction: One common method involves the reaction of 3-bromophenol with benzonitrile chloride in the presence of a strong base such as potassium carbonate (K2CO3) under reflux conditions.

  • Ullmann Condensation: Another method is the Ullmann condensation, where 3-bromophenol is reacted with benzonitrile in the presence of a copper catalyst at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

  • Substitution: Various nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-(3-Bromophenoxy)benzamide

  • Reduction Products: 2-(3-Bromophenoxy)benzylamine

  • Substitution Products: 2-(3-Azidophenoxy)benzonitrile

Scientific Research Applications

2-(3-Bromophenoxy)benzonitrile has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(3-Bromophenoxy)benzonitrile exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 2-(3-Chlorophenoxy)benzonitrile

  • 2-(3-Methoxyphenoxy)benzonitrile

  • 2-(3-Nitrophenoxy)benzonitrile

Uniqueness: 2-(3-Bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, methoxy, and nitro analogs. This difference can lead to variations in biological activity and industrial applications.

Properties

IUPAC Name

2-(3-bromophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDLXUAFDWJHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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